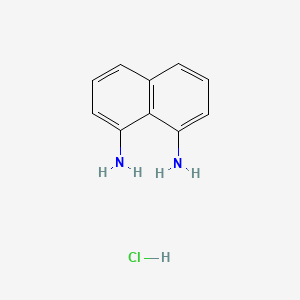

Naphthalene-1,8-diamine hydrochloride

CAS No.:

Cat. No.: VC16772115

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClN2 |

|---|---|

| Molecular Weight | 194.66 g/mol |

| IUPAC Name | naphthalene-1,8-diamine;hydrochloride |

| Standard InChI | InChI=1S/C10H10N2.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6H,11-12H2;1H |

| Standard InChI Key | ODZWEVLYJJQZRY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=CC=C2)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

1,8-Diaminonaphthalene consists of a naphthalene backbone with amine groups at the 1- and 8-positions. Its molecular formula is , with a molecular weight of 158.2 g/mol . The hydrochloride form is formed via protonation of one or both amine groups, resulting in .

Key Physicochemical Properties

Data for 1,8-diaminonaphthalene (Table 1) provide a foundation for understanding its hydrochloride derivative:

Table 1: Physicochemical Properties of 1,8-Diaminonaphthalene

| Property | Value |

|---|---|

| Melting Point | 60–65 °C |

| Density (25°C) | 1.1265 g/cm³ |

| Vapor Pressure (25°C) | 0.011 Pa |

| Refractive Index | 1.6829 |

| Flash Point | 205°C (at 12 mmHg) |

| Solubility in Methanol | Soluble |

| Water Solubility | Slightly soluble |

| pKa (Predicted) | 4.46 ± 0.10 |

The hydrochloride form likely exhibits higher water solubility due to salt formation, though experimental data remain scarce.

Synthesis and Industrial Production

Reduction of Dinitronaphthalene

The primary synthesis route for 1,8-diaminonaphthalene involves the reduction of 1,8-dinitronaphthalene. Industrial methods include:

-

Catalytic Hydrogenation: Using palladium or nickel catalysts in ethanol or xylene .

-

Hydrazine Hydrate Reduction: A patent-preferenced method (CN103664645A) employs hydrazine hydrate (80.1–100%) with iron chloride-activated carbon catalysts in ethanol. Reaction conditions (75–90°C, 3–8 hours) yield 99.5% pure product .

Reaction Scheme:

Conversion to Hydrochloride Salt

The free base is treated with hydrochloric acid to form the hydrochloride salt:

Purification typically involves recrystallization from aqueous ethanol .

Applications and Functional Utility

Lubricant Additives

1,8-Diaminonaphthalene acts as an antioxidant in lubricating oils, inhibiting oxidative degradation at high temperatures . Its hydrochloride form may enhance compatibility with polar additives.

Analytical Chemistry

The compound detects selenium and nitrites via colorimetric reactions. For example, it forms a red complex with selenious acid () under acidic conditions .

| Supplier | Product Number | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| Sigma-Aldrich | D21405 | 99% | 5 g | 37.6 |

| TCI Chemical | D0102 | >98.0% | 25 g | 45 |

Future Directions and Research Gaps

-

Solubility Studies: Quantitative data on the hydrochloride’s solubility in aqueous and organic solvents are needed.

-

Thermal Stability: Decomposition kinetics under industrial processing conditions remain uncharacterized.

-

Toxicological Profiling: Long-term carcinogenicity studies for the hydrochloride salt are absent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume